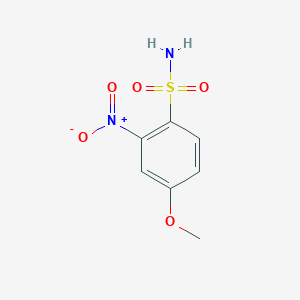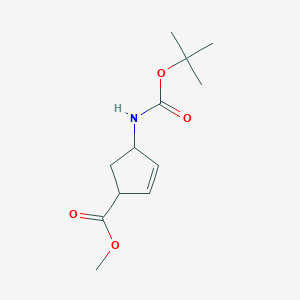
Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate
Vue d'ensemble
Description
“Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate” is a chemical compound with the molecular formula C12H19NO4 . It has a molecular weight of 241.28 g/mol . This compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3, (H,13,15)/t8-,9+/m1/s1 . This code provides a unique representation of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique
Peptide Synthesis and Boc Derivatives:
The tert-butoxycarbonyl (Boc) group is commonly used for protecting amino acids during peptide synthesis. Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate serves as a precursor for Boc-protected amino acids. Researchers utilize Boc derivatives to facilitate peptide assembly, protecting the amino group during coupling reactions. These derivatives enhance peptide stability and allow for stepwise synthesis .
Photoswitchable Compounds:
Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate exhibits interesting photoswitching behavior. When exposed to UV light, it undergoes a reversible transformation. Researchers have explored its potential in molecular switches, optical memory devices, and responsive materials .
Drug Delivery Systems:
The Boc group can be strategically incorporated into drug molecules to improve their solubility, stability, and bioavailability. Researchers have investigated Boc-modified compounds for targeted drug delivery, especially in prodrug design .
Organic Synthesis and Building Blocks:
Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for diverse functionalization, making it valuable for constructing complex molecules .
Materials Science and Polymer Chemistry:
Researchers have explored Boc-protected compounds in polymer chemistry. Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate could find applications in designing functional polymers, coatings, or responsive materials .
Analytical Chemistry and Spectroscopy:
The compound’s UV-Vis photoswitching properties make it interesting for analytical applications. Researchers have studied its behavior under different light sources, which could lead to novel sensing platforms or spectroscopic probes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302+H312+H332, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDTKMTZPXEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







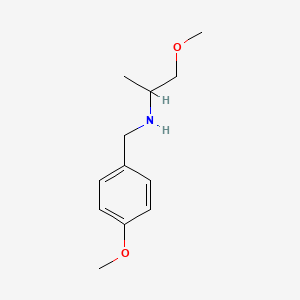
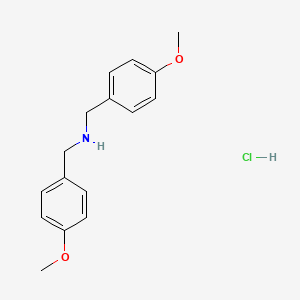
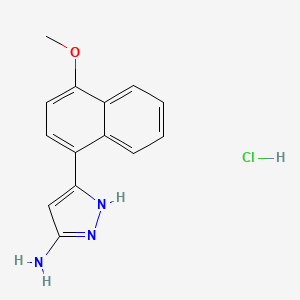

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3022560.png)


![N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine](/img/structure/B3022566.png)
![2-[(4-Methoxyphenyl)methyl]azepane](/img/structure/B3022567.png)
